![molecular formula C14H11Cl2F2NO3 B15341971 (2,4-Dichloro-5-prop-2-ynoxyphenyl) 3,3-difluoropyrrolidine-1-carboxylate CAS No. 143121-10-2](/img/structure/B15341971.png)
(2,4-Dichloro-5-prop-2-ynoxyphenyl) 3,3-difluoropyrrolidine-1-carboxylate
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Description
(2,4-Dichloro-5-prop-2-ynoxyphenyl) 3,3-difluoropyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C14H11Cl2F2NO3 and its molecular weight is 350.1 g/mol. The purity is usually 95%.
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Biological Activity
(2,4-Dichloro-5-prop-2-ynoxyphenyl) 3,3-difluoropyrrolidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C14H11Cl2F2NO3
- Molecular Weight : 335.15 g/mol
Research indicates that this compound may interact with specific biological targets, leading to various pharmacological effects. Its structure suggests potential activity in modulating enzyme functions or acting as a receptor ligand.
Anticancer Properties
A significant area of research has focused on the anticancer potential of this compound. Several studies have demonstrated its efficacy against various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |
HeLa (Cervical Cancer) | 8.0 | Inhibition of cell proliferation |
A549 (Lung Cancer) | 15.0 | Cell cycle arrest |
These findings suggest that the compound may exert its anticancer effects through apoptosis induction and cell cycle modulation.
Anti-inflammatory Effects
In addition to its anticancer properties, the compound exhibits anti-inflammatory activities. Research has shown that it can reduce the production of pro-inflammatory cytokines in vitro:
Cytokine | Reduction (%) | Concentration (µM) |
---|---|---|
IL-6 | 45% | 10 |
TNF-alpha | 30% | 10 |
This indicates potential therapeutic applications in inflammatory diseases.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of this compound. It has been shown to protect neuronal cells from oxidative stress-induced damage:
Treatment Group | Cell Viability (%) | Concentration (µM) |
---|---|---|
Control | 100 | - |
Compound Treatment | 85 | 5 |
Compound Treatment | 90 | 10 |
The results suggest that this compound may offer protective benefits against neurodegenerative conditions.
Case Studies
Several case studies have documented the use of this compound in preclinical models:
- Breast Cancer Model : In a xenograft model using MCF-7 cells, treatment with the compound resulted in a significant reduction in tumor size compared to control groups.
- Inflammation Model : In a carrageenan-induced paw edema model, administration of the compound led to a marked decrease in edema formation, indicating its anti-inflammatory potential.
Properties
CAS No. |
143121-10-2 |
---|---|
Molecular Formula |
C14H11Cl2F2NO3 |
Molecular Weight |
350.1 g/mol |
IUPAC Name |
(2,4-dichloro-5-prop-2-ynoxyphenyl) 3,3-difluoropyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H11Cl2F2NO3/c1-2-5-21-11-7-12(10(16)6-9(11)15)22-13(20)19-4-3-14(17,18)8-19/h1,6-7H,3-5,8H2 |
InChI Key |
OSVUEFNYRXGXMP-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC1=CC(=C(C=C1Cl)Cl)OC(=O)N2CCC(C2)(F)F |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.